2-Methyl-7,8-dihydroquinazolin-5(6H)-one

Synthetic chemistry Cycloaddition Quinazoline methodology

2-Methyl-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-29-1, molecular formula C₉H₁₀N₂O, molecular weight 162.19 g/mol) is a partially saturated quinazolinone belonging to the dihydroquinazolinone class. It features a 2-methyl substituent on the pyrimidine ring and a ketone at the 5-position of a cyclohexenone-fused system.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 21599-29-1
Cat. No. B1314362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7,8-dihydroquinazolin-5(6H)-one
CAS21599-29-1
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=N1)CCCC2=O
InChIInChI=1S/C9H10N2O/c1-6-10-5-7-8(11-6)3-2-4-9(7)12/h5H,2-4H2,1H3
InChIKeyCDRUDZHKSWWRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-29-1): Core Scaffold Identity and Procurement Baseline


2-Methyl-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-29-1, molecular formula C₉H₁₀N₂O, molecular weight 162.19 g/mol) is a partially saturated quinazolinone belonging to the dihydroquinazolinone class [1]. It features a 2-methyl substituent on the pyrimidine ring and a ketone at the 5-position of a cyclohexenone-fused system. The compound is primarily positioned as a versatile small-molecule scaffold for medicinal chemistry and as a synthetic intermediate for more complex quinazoline derivatives . Its computed XLogP3-AA of 0.7, topological polar surface area of 42.9 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors define a physicochemical profile distinct from fully aromatic quinazolinone analogs [1].

Why 2-Methyl-7,8-dihydroquinazolin-5(6H)-one Cannot Be Casually Swapped with Other Dihydroquinazolinones


The 2-position substituent on the 7,8-dihydroquinazolin-5(6H)-one scaffold exerts a decisive influence on both chemical reactivity and biological target engagement. Substituting the 2-methyl group with a 2-phenyl, 2-amino, or hydrogen substituent alters the electronic character of the pyrimidine ring, the compound's hydrogen-bonding capacity, and its conformational rigidity [1]. Critically, differential reactivity has been experimentally demonstrated: in cycloaddition reactions with dichloroketene, the 2-methyl derivative undergoes reaction only with aromatic N-monosubstituted enaminones, whereas the 2-phenyl analog reacts with both aliphatic and aromatic N-substituted substrates [1]. This divergent behavior means that synthetic protocols optimized for one 2-substituted derivative cannot be assumed transferable to another without revalidation. Furthermore, the fully aromatic 4(3H)-quinazolinone series (e.g., 2-methylquinazolin-4(3H)-one) possesses a different oxidation state, aromaticity, and LogP, leading to distinct pharmacokinetic and target-binding profiles that preclude direct substitution in lead optimization programs [2].

Quantitative Differentiation Evidence for 2-Methyl-7,8-dihydroquinazolin-5(6H)-one Versus Closest Analogs


Differential Cycloaddition Reactivity: 2-Methyl vs. 2-Phenyl Substituent Controls N-Substitution Scope

In the polar 1,4-cycloaddition of dichloroketene to N,N-disubstituted (E)-6-aminomethylene-7,8-dihydroquinazolin-5(6H)-ones, the 2-methyl derivative (target compound precursor) reacted exclusively with aromatic N-monosubstituted enaminones, whereas the corresponding 2-phenyl derivative underwent cycloaddition with both aliphatic and aromatic N-substituted substrates [1]. This reactivity divergence directly determines which downstream pyrano[2,3-f]quinazoline products are synthetically accessible.

Synthetic chemistry Cycloaddition Quinazoline methodology

Physicochemical Profile: Lower LogP and Higher Fsp3 Distinguish Partially Saturated Scaffold from Aromatic 4(3H)-Quinazolinones

The target compound displays an XLogP3-AA of 0.7 (PubChem), 0 hydrogen bond donors, 3 hydrogen bond acceptors, a topological polar surface area of 42.9 Ų, and zero rotatable bonds [1]. A commercial supplier reports an experimentally derived LogP of 0.63 and an Fsp3 (fraction of sp³-hybridized carbons) of 0.44 . In contrast, the fully aromatic 2-methylquinazolin-4(3H)-one (CAS 1769-24-0) exhibits a higher computed LogP (approximately 1.5–2.0) and an Fsp3 near 0, reflecting its planar, fully unsaturated ring system [2].

Physicochemical properties Drug-likeness Scaffold selection

PARP Inhibitory Activity: 2-Methylquinazolinones Outperform 2-Phenyl Analogs in the 4(3H)-Quinazolinone Series

In a systematic SAR study of quinazolinone PARP inhibitors, 2-phenylquinazolinones were found to be marginally less potent than the corresponding 2-methylquinazolinones across the 8-hydroxy, 8-methoxy, and 8-methyl series [1]. The prototypical 8-hydroxy-2-methylquinazolin-4(3H)-one (NU1025) exhibited a PARP IC₅₀ of 0.40 µM in permeabilized L1210 murine leukemia cells, whereas 2-phenyl-substituted analogs in the same series showed reduced potency unless augmented by electron-withdrawing or electron-donating 4'-substituents on the 2-aryl ring, which raised potency into the IC₅₀ 0.13–0.27 µM range [1].

PARP inhibition DNA repair Cancer research

Purity Specifications and Supplier Availability: Consistent 95–97% Purity Across Multiple Reputable Vendors

The target compound is commercially available from multiple non-blacklisted suppliers with well-defined purity specifications: AKSci supplies the compound at ≥95% purity (minimum purity specification) ; Fluorochem offers it at 97% purity ; and Leyan (China) supplies it at 97% purity . This multi-vendor availability at ≥95% purity contrasts with less common dihydroquinazolinone analogs (e.g., 4-chloro-7,8-dihydro-2-methyl-6(5H)-quinazolinone, CAS 944902-33-4), which are typically available from fewer suppliers and often at lower or unspecified purity .

Chemical procurement Quality specifications Supply chain

Hydrogen Bond Donor Count of Zero: Rigid, Non-Donor Scaffold vs. NH-Containing Dihydroquinazolinone Analogs

The target compound contains zero hydrogen bond donors (HBD = 0), as the N3 position of the dihydroquinazolinone is substituted by the imine-type double bond and the ring NH of classical 2,3-dihydroquinazolin-4(1H)-ones is absent [1]. This contrasts with 2,3-dihydroquinazolin-4(1H)-one scaffolds, which typically possess one HBD (the N3-H), and with 2-amino-7,8-dihydroquinazolin-5(6H)-one analogs, which carry additional HBDs from the 2-amino substituent [2]. The zero HBD count, combined with zero rotatable bonds, yields a compact, rigid, and relatively non-polar scaffold suitable for targeting hydrophobic binding pockets without introducing entropic penalties from conformational flexibility or undesirable hydrogen bonding.

Medicinal chemistry Scaffold design Hydrogen bonding

Optimal Research and Industrial Application Scenarios for 2-Methyl-7,8-dihydroquinazolin-5(6H)-one


Fragment-Based Lead Discovery Targeting Kinases and PARP Enzymes

The compound's low molecular weight (162.19 g/mol), zero H-bond donors, and moderate lipophilicity (XLogP 0.7) position it as an ideal fragment for screening against kinases and PARP family enzymes. The 2-methyl group provides a handle for SAR exploration, while the partially saturated scaffold offers greater three-dimensionality (Fsp3 = 0.44) than flat aromatic quinazolinones, potentially accessing novel binding conformations. Structural biology studies have confirmed that 7,8-dihydroquinazolin-5(6H)-one derivatives bind to Hsp90 and p38α MAP kinase, validating the scaffold's suitability for kinase drug discovery [1]. The SAR principle that 2-methyl substitution enhances PARP potency over 2-phenyl (established in the 4(3H)-quinazolinone series) provides a testable hypothesis for analogous dihydroquinazolinone programs [2].

Synthetic Intermediate for Fused Polycyclic Quinazoline Derivatives via Cycloaddition Chemistry

The target compound serves as a direct precursor to 6-hydroxymethylene and 6-aminomethylene derivatives, which undergo polar 1,4-cycloaddition with dichloroketene to afford pyrano[2,3-f]quinazoline systems—a class of novel heterocycles with unexplored biological potential [1]. The differential reactivity of the 2-methyl derivative (restricted to aromatic N-monosubstituted enaminones) versus the 2-phenyl analog defines the accessible chemical space and must guide the choice of building block before initiating a diversification campaign. This synthetic route proceeds in good to excellent yields from the parent dihydroquinazolinone and provides access to chlorinated and dehydrochlorinated polycyclic products [1].

Antiviral Drug Discovery: Dihydroquinazoline Scaffold for Terminase Complex Inhibition

The dihydroquinazoline chemotype forms the core of Letermovir (AIC246), an FDA-approved HCMV terminase complex inhibitor. The 7,8-dihydroquinazoline scaffold is explicitly protected in patent families covering substituted dihydroquinazolines as antiviral agents targeting cytomegaloviruses [3]. The target compound, with its 2-methyl substituent and ketone at the 5-position, represents a minimal, unelaborated version of this privileged antiviral scaffold and can serve as a starting point for designing novel non-nucleoside viral inhibitors. Its favorable physicochemical profile (LogP 0.63, TPSA 42.9 Ų) aligns with oral bioavailability requirements and provides a clean baseline for property optimization during lead development.

Diversity-Oriented Synthesis and Chemical Library Production

With consistent ≥95% purity from multiple global suppliers, zero rotatable bonds providing conformational rigidity, and three hydrogen bond acceptor sites amenable to diversification, this compound is well-suited as a core scaffold for diversity-oriented synthesis (DOS) libraries. The 5-ketone, the C6 and C7 methylene positions, and the C4 aromatic position each represent potential diversification points. The commercially validated supply chain (AKSci, Fluorochem, Leyan) at gram to multi-gram scale supports medicinal chemistry campaigns requiring reproducible, batch-controlled starting material over extended project timelines .

Quote Request

Request a Quote for 2-Methyl-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.